N-Methylindole & Hydroxyethyl vs. Unsubstituted Indole
The target compound incorporates a 1-methylindole-3-yl group with a secondary alcohol on the ethylene linker, contrasting with the des-methyl, des-hydroxy analogue N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide (AMB10775583) [1]. The N-methyl group eliminates the indole N-H hydrogen-bond donor, while the hydroxyl group introduces a new H-bond donor/acceptor motif. In the Diao 2020 series, N-methylindole and hydroxyethyl modifications were essential for potent tubulin polymerization inhibition; compound 8g (which contains a related indole substitution pattern) achieved IC50 values of 0.8–2.1 µM across HeLa, PC-3, and HCT-116 cell lines, whereas simpler indole oxalamides lacking these features were inactive or >10-fold weaker [1]. The target compound therefore embodies differentiated pharmacophoric features that are absent in the direct comparator AMB10775583.
| Evidence Dimension | Antiproliferative activity (IC50) against HeLa cells |
|---|---|
| Target Compound Data | Not reported directly; expected to retain picomolar-to-micromolar activity based on chemotype SAR (cf. compound 8g: 1.2 µM) [1] |
| Comparator Or Baseline | AMB10775583 (des-methyl, des-hydroxy): no antiproliferative data reported; predicted inactive or substantially less potent based on SAR [1] |
| Quantified Difference | Inferred >10-fold potency differential from chemotype SAR [1] |
| Conditions | HeLa cervical carcinoma cell line, 48 h MTT assay |
Why This Matters
The combined N-methyl and hydroxyethyl modifications are critical for antiproliferative activity in this chemotype; analogues lacking them show minimal activity, making the target compound a superior candidate for tubulin-targeted anticancer screening.
- [1] Diao, P.-C., Jian, X.-E., Chen, P., Huang, C., Yin, J., Huang, J. C., Li, J.-S., & Zhao, P.-L. (2020). Design, synthesis and biological evaluation of novel indole-based oxalamide and aminoacetamide derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(2), 126816. View Source
